2-(2-Bromo-5-fluorobenzyl)pyrrolidine
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Overview
Description
2-(2-Bromo-5-fluorobenzyl)pyrrolidine is an organic compound with the molecular formula C11H13BrFN It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, substituted with a bromo and a fluoro group on the benzyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-5-fluorobenzyl)pyrrolidine typically involves the reaction of 2-bromo-5-fluorobenzyl bromide with pyrrolidine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-5-fluorobenzyl)pyrrolidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromo group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce functional groups such as carbonyls or carboxyls.
Reduction: The bromo and fluoro groups can be reduced under specific conditions to yield the corresponding hydrogenated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include ketones, aldehydes, and carboxylic acids.
Reduction: Products include dehalogenated derivatives.
Scientific Research Applications
2-(2-Bromo-5-fluorobenzyl)pyrrolidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Material Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Chemistry: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-5-fluorobenzyl)pyrrolidine is not well-documented. its effects are likely mediated through interactions with specific molecular targets such as enzymes or receptors. The presence of the bromo and fluoro groups can influence the compound’s binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Bromo-5-fluorobenzoyl)pyrrolidine
- 2-Chloro-4-fluorobenzyl bromide
- 2,6-Difluorobenzyl bromide
Uniqueness
2-(2-Bromo-5-fluorobenzyl)pyrrolidine is unique due to the specific positioning of the bromo and fluoro groups on the benzyl moiety, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C11H13BrFN |
---|---|
Molecular Weight |
258.13 g/mol |
IUPAC Name |
2-[(2-bromo-5-fluorophenyl)methyl]pyrrolidine |
InChI |
InChI=1S/C11H13BrFN/c12-11-4-3-9(13)6-8(11)7-10-2-1-5-14-10/h3-4,6,10,14H,1-2,5,7H2 |
InChI Key |
UXSTWBCBNTYHBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)CC2=C(C=CC(=C2)F)Br |
Origin of Product |
United States |
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